molecular formula C16H22N6O4 B2506847 ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate CAS No. 1005293-30-0

ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate

Cat. No.: B2506847
CAS No.: 1005293-30-0
M. Wt: 362.39
InChI Key: CXEZLFOSLDPZHY-UHFFFAOYSA-N
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Description

Ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a complex organic compound that features a combination of ester, urea, and tetrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.

    Urea Formation: The urea moiety is introduced by reacting an isocyanate with an amine.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate can undergo various chemical reactions:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

Ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Its derivatives can be used to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors, potentially inhibiting their activity. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3-(1H-tetrazol-5-yl)ureido)propanoate: Lacks the ethoxyphenyl group.

    Ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate: Lacks the ethoxy group on the phenyl ring.

Uniqueness

Ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is unique due to the presence of the ethoxyphenyl group, which can enhance its binding affinity and specificity in biological systems.

Properties

IUPAC Name

ethyl 3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O4/c1-3-25-13-7-5-12(6-8-13)22-14(19-20-21-22)11-18-16(24)17-10-9-15(23)26-4-2/h5-8H,3-4,9-11H2,1-2H3,(H2,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEZLFOSLDPZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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